molecular formula C28H24N2O8 B6062433 2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Cat. No.: B6062433
M. Wt: 516.5 g/mol
InChI Key: KZOLLAACMDISDU-UHFFFAOYSA-N
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Description

2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound characterized by its unique structure, which includes a pyrrolo[3,4-f]isoindole core with methoxyphenoxyethyl substituents

Properties

IUPAC Name

2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O8/c1-35-17-5-3-7-19(13-17)37-11-9-29-25(31)21-15-23-24(16-22(21)26(29)32)28(34)30(27(23)33)10-12-38-20-8-4-6-18(14-20)36-2/h3-8,13-16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOLLAACMDISDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)CCOC5=CC=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves multi-step organic reactions. The starting materials often include pyrrolo[3,4-f]isoindole derivatives and 3-methoxyphenoxyethyl halides. The reaction conditions usually require the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can help in maintaining precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: Unique due to its specific substituents and core structure.

    2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: Similar but with different positioning of the methoxy group.

    2,6-bis[2-(3-ethoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: Similar but with ethoxy groups instead of methoxy.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications in research and industry.

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